2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Screening Library Procurement Hit Identification Pyrazole SAR

This fully synthetic small molecule (CAS 907985-50-6) is a 'dark-matter' screening compound with zero public bioactivity annotations, offering complete freedom-to-operate for proprietary hit discovery. Its unique 2-methoxyphenoxy substitution and methallyl ether moiety create a distinct pharmacophoric fingerprint that cannot be extrapolated from close-in pyrazole analogs. The equilibrium with its quinomethane tautomer (CID 6760824) enables tautomer-dependent activity studies. Ideal for HTS, virtual screening, and fragment-based isomer scanning where absence of prior-art SAR bias is critical. Available for R&D use only.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 907985-50-6
Cat. No. B2847616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
CAS907985-50-6
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O
InChIInChI=1S/C20H20N2O4/c1-13(2)12-25-14-8-9-15(16(23)10-14)20-19(11-21-22-20)26-18-7-5-4-6-17(18)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22)
InChIKeyMENVPFREXUPMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (CAS 907985-50-6) – Core Chemical Identity and Screening-Library Provenance


The target compound, 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (CAS 907985-50-6; molecular formula C₂₀H₂₀N₂O₄; molecular weight 352.4 g/mol), is a fully synthetic small molecule featuring a phenolic core substituted with a 2-methoxyphenoxy-pyrazole at the ortho position and a 2-methylallyl (methallyl) ether at the para position [1]. It is cataloged in the PubChem Compound database (CID 664025) and was originally deposited into PubChem Substance (SID 165121224) by a chemical vendor as part of a screening collection, indicating its intended use as a research tool for high-throughput or fragment-based discovery campaigns rather than as a pre-optimized lead [2]. The compound exists in equilibrium with its quinomethane tautomer (CID 6760824), a structural feature that may influence its reactivity and biological profile [1].

Procurement Risk Advisory: Why 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol Cannot Be Treated as Interchangeable with Other Pyrazole-Phenol Library Members


This compound belongs to a densely populated chemical space of pyrazole-phenol screening compounds, where minor substituent modifications produce unpredictable shifts in biological activity, solubility, and metabolic stability [1]. The presence of a 2-methoxyphenoxy group (as opposed to 4-methoxyphenoxy, 2-bromophenoxy, or phenyl analogs) and a methallyl ether (versus methyl, ethyl, or propargyl variants) creates a unique pharmacophoric and physicochemical fingerprint that cannot be extrapolated from close-in analogs. Given that this compound is a screening-library member with no publicly reported biological annotations, any assumption of functional equivalence to a more characterized analog—or substitution based solely on pyrazole-scaffold similarity—introduces substantial risk of failed assay reproduction, wasted screening resources, and irreproducible hit validation [2].

Quantitative Differentiation Evidence for 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol Against Closest Analogs and In-Class Alternatives


Absence of Public Bioactivity Data as a Procurement Signal: How the Target Compound's Blank Annotation Profile Differentiates It from Annotated Pyrazole Analogs

Unlike pyrazole-phenol analogs such as 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol or 2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol, which bear known bioactivity annotations across PubChem BioAssay, ChEMBL, or patent literature, the target compound (CID 664025) has zero deposited bioassay results and zero quantitative activity values in the public domain as of April 2026 [1]. This 'blank-slate' status establishes it as a proprietary discovery starting point, free from pre-existing SAR constraints or intellectual property entanglements that may limit freedom-to-operate for groups seeking novel chemical matter.

Screening Library Procurement Hit Identification Pyrazole SAR Data Availability

Structural Uniqueness of the 2-Methoxyphenoxy Substituent: Physicochemical Parameter Differentiation Against 4-Methoxy, 2-Bromo, and Phenyl Analogs

The target compound carries a 2-methoxyphenoxy substituent at the pyrazole 4-position, which is geometrically and electronically distinct from the 4-methoxyphenoxy isomer and halogenated or unsubstituted phenyl analogs. Computed physicochemical parameters illustrate this differentiation: the target compound has a topological polar surface area (TPSA) of 68.8 Ų, an XLogP3-AA of 4.3, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. In comparison, the 4-methoxyphenoxy regioisomer (CID 6760825) shares the same molecular formula but differs in TPSA and dipole vector, while the 2-bromophenoxy analog introduces a heavy halogen, significantly increasing molecular weight and logP. These differences translate to distinct solubility, permeability, and protein-binding profiles that prevent direct substitution in a screening cascade.

Physicochemical Differentiation Solubility Optimization Fragment-Based Drug Design Pyrazole Series

Methallyl Ether Versus Methyl Ether: Impact on Metabolic Soft Spot and CYP450 Liability in Pyrazole-Phenol Hit Series

The target compound features a 2-methylprop-2-en-1-yl (methallyl) ether at the phenol para position, whereas many closely related pyrazole-phenols carry a simple methyl ether (e.g., 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol). The methallyl group introduces an allylic oxidation site that is absent in the methyl ether, altering the predicted sites of metabolism (SoMs) and potentially shifting CYP450 isoform selectivity. In related pyrazole chemotypes, allyl ethers have been shown to undergo CYP2E1- and CYP3A4-mediated epoxidation, generating reactive metabolites not observed with saturated ethers [1]. While direct CYP inhibition data for this compound are unavailable, the structural alert of the terminal alkene places it in a different metabolic liability class compared to fully saturated ether analogs, which must be considered when planning ADME profiling or hit triage in drug discovery campaigns.

Metabolic Stability CYP450 Liability Allyl Ether Chemistry Lead Optimization

Optimal Deployment Scenarios for 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol Based on Differentiated Evidence


Proprietary Hit Discovery in Novel Target Screening Campaigns

Given its complete lack of public bioactivity annotation [1], this compound is best deployed as a 'dark-matter' screening member in high-throughput or virtual screening campaigns against novel or understudied targets, where freedom-to-operate and absence of prior-art SAR bias are paramount. It allows internal discovery teams to generate proprietary IP without navigating pre-existing patent landscapes that constrain more characterized pyrazole analogs.

Isomer-Specific Physicochemical Profiling in Fragment Elaboration

The documented differences in computed TPSA, XLogP3, and hydrogen-bonding capacity between this 2-methoxyphenoxy isomer and the corresponding 4-methoxy regioisomer [2] make it a valuable tool for systematic isomer scanning in fragment-based drug design. Researchers can use it to probe how subtle positional changes in the aryl ether affect solubility, permeability, and ligand efficiency metrics in a controlled pyrazole-phenol scaffold.

Metabolic Soft Spot Analysis in Allyl Ether-Containing Hit Series

The methallyl ether moiety provides a built-in metabolic soft spot that can be exploited for intentional prodrug design or for studying CYP450-mediated allylic oxidation in a pyrazole context [3]. Screening groups focused on understanding structure-metabolism relationships can use this compound as a reference point when evaluating whether allyl-to-alkyl ether replacement improves microsomal stability across a series.

Tautomer-Dependent Reactivity Studies in Quinomethane-Forming Chemotypes

The equilibrium between the phenolic form (CID 664025) and its quinomethane tautomer (CID 6760824) presents a unique opportunity to study tautomer-dependent biological activity or chemical reactivity within a single chemical entity [2]. This property is uncommon among simpler pyrazole-phenol analogs and may be exploited in covalent inhibitor design or redox-dependent target engagement assays.

Quote Request

Request a Quote for 2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.